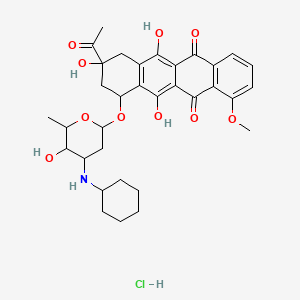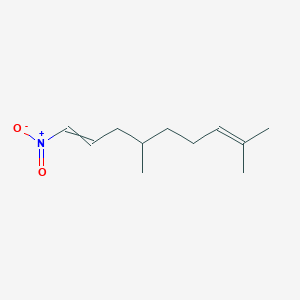
4,8-Dimethyl-1-nitronona-1,7-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Dimethyl-1-nitronona-1,7-diene is a chemical compound characterized by its unique structure, which includes two double bonds and a nitro group. This compound falls under the category of conjugated dienes, which are known for their stability and reactivity due to the delocalization of π-electrons.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-1-nitronona-1,7-diene can be achieved through various methods. One common approach involves the base-induced elimination of hydrogen halide from an allylic halide. This method is often used for preparing conjugated dienes . Another method includes the acid-catalyzed double dehydration of a suitable diol, which can yield the desired diene structure .
Industrial Production Methods
Industrial production of conjugated dienes, including this compound, often involves large-scale chemical processes that ensure high yield and purity. These methods typically utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
4,8-Dimethyl-1-nitronona-1,7-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens (e.g., bromine) in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alcohols .
科学的研究の応用
4,8-Dimethyl-1-nitronona-1,7-diene has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4,8-Dimethyl-1-nitronona-1,7-diene involves its interaction with molecular targets through its conjugated diene system and nitro group. The conjugated diene system allows for delocalization of π-electrons, which can participate in various chemical reactions. The nitro group can undergo reduction or substitution, leading to the formation of different products .
類似化合物との比較
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: A conjugated diene with a methyl group attached to one of the double bonds.
Chloroprene: A conjugated diene with a chlorine atom attached to one of the double bonds.
Uniqueness
4,8-Dimethyl-1-nitronona-1,7-diene is unique due to its specific structure, which includes two methyl groups and a nitro group. This structure imparts distinct chemical properties and reactivity compared to other conjugated dienes .
特性
CAS番号 |
85148-99-8 |
|---|---|
分子式 |
C11H19NO2 |
分子量 |
197.27 g/mol |
IUPAC名 |
4,8-dimethyl-1-nitronona-1,7-diene |
InChI |
InChI=1S/C11H19NO2/c1-10(2)6-4-7-11(3)8-5-9-12(13)14/h5-6,9,11H,4,7-8H2,1-3H3 |
InChIキー |
TWOXGTUWFRYXSE-UHFFFAOYSA-N |
正規SMILES |
CC(CCC=C(C)C)CC=C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


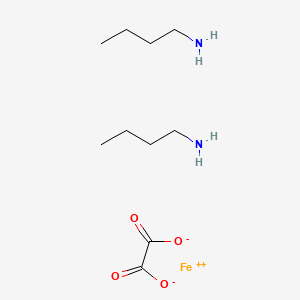
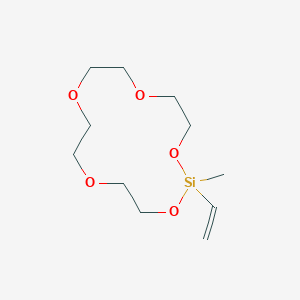
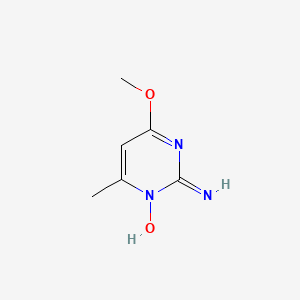
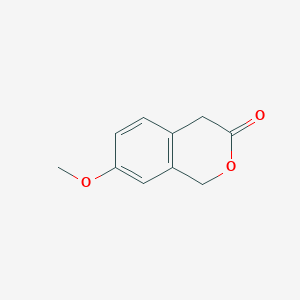
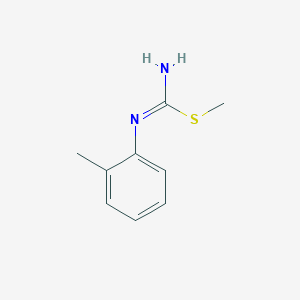
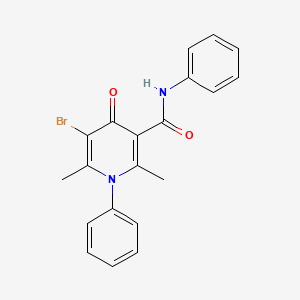
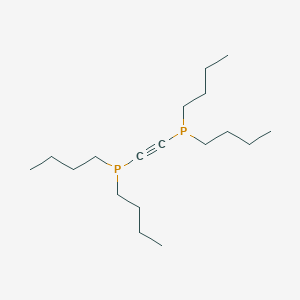
![[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14427940.png)

![{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid](/img/structure/B14427958.png)
![Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester](/img/structure/B14427959.png)
![Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate](/img/structure/B14427969.png)

